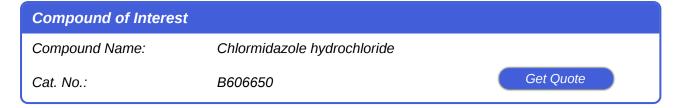


Chlormidazole Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **chlormidazole hydrochloride**, an imidazole-based antifungal agent. It covers its chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and development.

Core Chemical Identity and Properties

Chlormidazole hydrochloride is the hydrochloride salt form of chlormidazole, a synthetic azole antifungal agent. It is primarily used in research to investigate fungal and certain bacterial infections.

Chemical Identifiers

The following table summarizes the key identifiers for **chlormidazole hydrochloride** and its free base form.



| Identifier | Chlormidazole Hydrochloride | Chlormidazole (Free Base) |
|------------------|--|---|
| CAS Number | 74298-63-8[1][2] | 3689-76-7[3] |
| Chemical Formula | C15H14Cl2N2[1][2] | C15H13CIN2[3] |
| Molecular Weight | 293.19 g/mol [1][2] | 256.73 g/mol [3][4] |
| IUPAC Name | 1-(4-chlorobenzyl)-2-methyl- 1H-benzo[d]imidazole hydrochloride[2] | 1-[(4-chlorophenyl)methyl]-2- methyl-1H-benzimidazole[3] |
| Synonyms | Clomidazole hydrochloride, H- 115, Myco-polycid[2] | Clomidazole, Futrican[4] |

Physicochemical Properties

This table outlines the known physicochemical properties of **chlormidazole hydrochloride**.

| Property | Value / Description | |
|---------------|--|--|
| Appearance | Off-white to light yellow solid powder[1][2] | |
| Solubility | Soluble in DMSO (up to 62.5 mg/mL)[1]. Soluble in various formulations for in vitro and in vivo studies, often requiring co-solvents like PEG300, Tween-80, or SBE-β-CD.[1] | |
| Melting Point | Data not readily available. | |
| рКа | Data not readily available. | |
| Storage | Solid: Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Keep dry and in the dark.[2] In Solvent: Store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month) in sealed containers.[1] | |

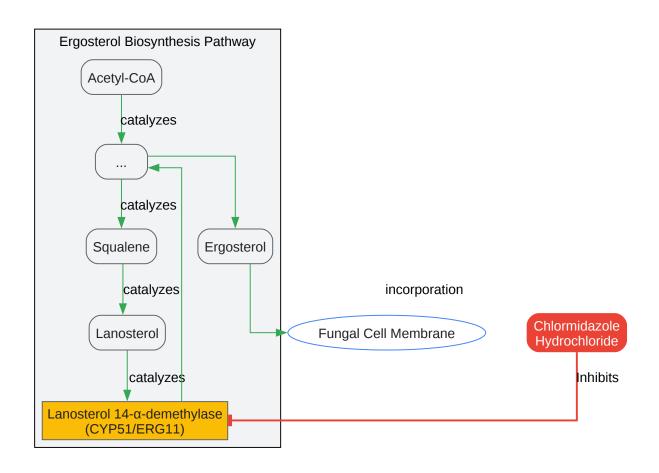


Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the azole class of antifungals, **chlormidazole hydrochloride**'s primary mechanism of action is the disruption of the fungal cell membrane's integrity.[2] This is achieved by inhibiting the synthesis of ergosterol, a vital sterol component in fungal cell membranes that is absent in animal cells.

The key enzyme in this pathway targeted by azoles is the cytochrome P450-dependent lanosterol 14- α -demethylase (encoded by the ERG11 gene). Inhibition of this enzyme leads to the depletion of ergosterol and a toxic accumulation of 14- α -methylated sterols. This disruption of the cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[2]





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Caption: Mechanism of action of **chlormidazole hydrochloride**.

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of **chlormidazole hydrochloride**'s antifungal properties.



Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.

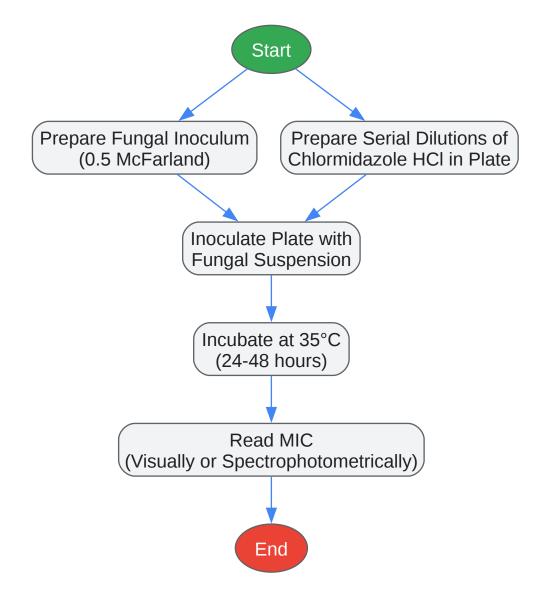
Objective: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of **chlormidazole hydrochloride** that inhibits the visible growth of a fungal isolate.

Methodology:

- · Preparation of Inoculum:
 - Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
 - Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
- Preparation of Drug Dilutions:
 - Prepare a stock solution of **chlormidazole hydrochloride** in DMSO.
 - Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculation and Incubation:
 - Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
 - Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).



- Incubate the plate at 35°C for 24-48 hours.
- Reading and Interpretation:
 - Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.



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Caption: Workflow for MIC determination via broth microdilution.

Ergosterol Biosynthesis Inhibition Assay



Objective: To quantify the reduction in total ergosterol content in fungal cells upon treatment with **chlormidazole hydrochloride**, confirming its mechanism of action.

Methodology:

- Fungal Culture and Treatment:
 - Grow a fungal culture (e.g., Candida albicans) in a suitable broth medium to midlogarithmic phase.
 - Expose the culture to a sub-inhibitory concentration (e.g., 0.5 x MIC) of chlormidazole
 hydrochloride. Include an untreated control.
 - o Incubate for a defined period (e.g., 16 hours).

Sterol Extraction:

- Harvest the fungal cells by centrifugation and wash with sterile water.
- Saponify the cell pellet with alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) by heating at 85°C for 1 hour.
- Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like nheptane.

Quantification:

- Scan the extracted sterols using a UV-Vis spectrophotometer between 230 nm and 300 nm.
- The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
- Calculate the ergosterol content based on the absorbance values at specific wavelengths (A_{281.5} and A₂₃₀) and the wet weight of the cell pellet. A reduction in the characteristic ergosterol peaks in the treated sample compared to the control indicates inhibition of the pathway.



Synthesis Outline

The synthesis of chlormidazole typically follows the Phillips condensation method for benzimidazoles. While the original patent provides the foundational chemistry, modern approaches often involve the condensation of an o-phenylenediamine derivative with an appropriate aldehyde or carboxylic acid.

A general synthetic route involves:

- Condensation: Reaction of N-(4-chlorobenzyl)benzene-1,2-diamine with acetic acid or a derivative.
- Cyclization: The intermediate undergoes cyclization, often promoted by heat or acid catalysis, to form the 2-methylbenzimidazole ring system.
- Salt Formation: The resulting chlormidazole free base is then treated with hydrochloric acid
 in a suitable solvent (e.g., ethanol or isopropanol) to precipitate chlormidazole
 hydrochloride.

This guide serves as a foundational resource for researchers working with **chlormidazole hydrochloride**. For specific applications, further optimization of protocols and consultation of detailed literature is recommended.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Chlormidazole Wikipedia [en.wikipedia.org]
- 4. Chlormidazole | C15H13ClN2 | CID 71821 PubChem [pubchem.ncbi.nlm.nih.gov]



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